Product packaging for Didecanoylphosphatidic acid(Cat. No.:)

Didecanoylphosphatidic acid

Cat. No.: B1243668
M. Wt: 480.6 g/mol
InChI Key: PHQFPHNJHDEXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didecanoylphosphatidic Acid is a synthetic, saturated phosphatidic acid (PA) featuring two decanoyl (10:0) acyl chains. This structural simplicity makes it a valuable tool for investigating the physical and chemical properties of phospholipids in membrane systems. Researchers utilize this compound to study fundamental aspects of membrane dynamics, including lipid desorption kinetics and membrane fluidity, as its saturated chains form more ordered and rigid bilayers compared to single-chain or unsaturated lipids . A key research application explores the role of phospholipids in the origin of life and early cellular evolution. Studies show that the incorporation of even small amounts of diacyl phospholipids, like this compound, into primitive fatty acid membranes can drive protocell competition and growth. This is because diacyl lipids reduce the efflux of single-chain lipids from the membrane, providing a selective advantage to primitive cells capable of phospholipid synthesis . Furthermore, the use of defined, saturated phosphatidic acids has been instrumental in demonstrating how metal ions like Mg²⁺ could have driven the selection of natural phospholipids from prebiotic mixtures, a crucial step in the transition to modern biological membranes . While shorter-chain variants like the decanoyl lysophosphatidic acid have been shown to induce platelet aggregation through an extracellular action , this compound itself serves as a critical intermediate in biochemical pathways and a model system for understanding lipid metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H45O8P B1243668 Didecanoylphosphatidic acid

Properties

Molecular Formula

C23H45O8P

Molecular Weight

480.6 g/mol

IUPAC Name

(2-decanoyloxy-3-phosphonooxypropyl) decanoate

InChI

InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)

InChI Key

PHQFPHNJHDEXLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC

Origin of Product

United States

Biosynthesis and Metabolic Conversion of Didecanoylphosphatidic Acid

Enzymatic Formation of Didecanoylphosphatidic Acid

The synthesis of this compound is an enzymatic process that can occur through multiple routes, primarily involving the acylation of a glycerol (B35011) backbone.

Conversion from 1,2-Didecanoylglycerol (B1663411)

One key pathway for the formation of this compound is the phosphorylation of 1,2-didecanoylglycerol. This reaction is catalyzed by the enzyme diacylglycerol kinase (DGK). wikipedia.orgocl-journal.org DGK facilitates the transfer of a phosphate (B84403) group from ATP to the free hydroxyl group of 1,2-didecanoylglycerol, yielding this compound. semanticscholar.org This conversion is a critical step in cellular signaling, as both diacylglycerol and phosphatidic acid are potent second messengers. wikipedia.org

Relationship to De Novo Fatty Acid and Glycerophospholipid Synthesis Pathways

The biosynthesis of this compound is deeply integrated with the de novo synthesis of both fatty acids and glycerophospholipids. nih.govportlandpress.com De novo fatty acid synthesis provides the decanoyl-CoA precursors necessary for the acylation steps in PA synthesis. wikipedia.orgfrontiersin.org This process begins with acetyl-CoA and involves a series of elongation steps catalyzed by fatty acid synthase (FAS). frontiersin.org

This compound itself is a central intermediate in the synthesis of all glycerophospholipids. nih.govnih.gov The de novo pathway of glycerophospholipid synthesis, often referred to as the Kennedy pathway, commences with glycerol-3-phosphate (G3P). nih.govresearchgate.net G3P undergoes two sequential acylation reactions to form phosphatidic acid. nih.gov The first acylation, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), produces lysophosphatidic acid (LPA). The second acylation, carried out by lysophosphatidic acid acyltransferase (LPAAT), adds the second fatty acyl chain to form PA. wikipedia.orgnih.gov In the context of this compound, these acyl chains would be derived from decanoyl-CoA.

From this pivotal point, PA can be directed into two major branches for the synthesis of other glycerophospholipids. nih.gov It can be converted to diacylglycerol (DAG) by phosphatidic acid phosphatase (PAP), which then serves as a precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). semanticscholar.orgnih.gov Alternatively, PA can be converted to cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), which is the precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.govnih.gov

Intracellular Turnover and Catabolism of Phosphatidic Acid Species

The cellular levels of phosphatidic acid, including this compound, are tightly regulated through a dynamic process of turnover and catabolism. nih.govcreative-proteomics.com This ensures that the concentration of this potent signaling molecule is appropriate for cellular needs.

The turnover of PA is primarily governed by the enzymatic activities of phosphatidic acid phosphatases (PAPs) and phospholipases. creative-proteomics.com PAPs, also known as lipins, dephosphorylate PA to generate diacylglycerol (DAG). nih.govcreative-proteomics.com This reaction is not only a key step in the synthesis of other glycerophospholipids but also serves to attenuate PA-mediated signaling.

Phospholipases, on the other hand, can degrade PA through different mechanisms. Phospholipase A (PLA) isoforms can hydrolyze one of the fatty acyl chains from PA, producing lysophosphatidic acid (LPA). wikipedia.orgresearchgate.net Phospholipase D (PLD) can also be involved in PA metabolism, although it is more commonly associated with its synthesis from other phospholipids (B1166683) like phosphatidylcholine. wikipedia.orgcreative-proteomics.com The breakdown products of PA catabolism, such as DAG and LPA, are not merely waste products but are themselves bioactive lipids that can participate in various cellular processes. creative-proteomics.comnih.gov

Table 1: Key Enzymes in this compound Metabolism

Enzyme Function Pathway
Diacylglycerol Kinase (DGK) Phosphorylates 1,2-didecanoylglycerol to form this compound. PA Synthesis
Glycerol-3-Phosphate Acyltransferase (GPAT) Acylates glycerol-3-phosphate to form lysophosphatidic acid. De Novo Glycerophospholipid Synthesis
Lysophosphatidic Acid Acyltransferase (LPAAT) Acylates lysophosphatidic acid to form phosphatidic acid. De Novo Glycerophospholipid Synthesis
Phosphatidic Acid Phosphatase (PAP)/Lipin Dephosphorylates phosphatidic acid to form diacylglycerol. PA Catabolism, Glycerophospholipid Synthesis
Phospholipase A (PLA) Hydrolyzes a fatty acyl chain from phosphatidic acid to form lysophosphatidic acid. PA Catabolism
Phospholipase D (PLD) Can hydrolyze other phospholipids to produce phosphatidic acid. PA Synthesis

Molecular Mechanisms of Didecanoylphosphatidic Acid Action

Regulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species are chemically reactive molecules containing oxygen that function as critical signaling molecules in various cellular processes. nih.govdovepress.com However, their overproduction can lead to oxidative stress. mdpi.comfrontiersin.org DDPA has been shown to be a potent regulator of ROS production, particularly in phagocytic cells.

DDPA directly stimulates the production of superoxide (B77818) (O₂⁻), a primary ROS, in phagocytic cells such as neutrophils. nih.gov In studies using intact neutrophils, 10 µM of DDPA (also referred to as PA10) was found to trigger O₂⁻ generation at a maximum rate of 30-40 nmol/min/10⁷ cells after a significant lag time. nih.gov This response is markedly enhanced in electropermeabilized cells, where the lag time is shortened to under 30 seconds and the maximal rate of superoxide generation increases to 120-130 nmol/min/10⁷ cells. nih.gov The effect of DDPA is concentration-dependent, with half-maximal concentrations of 11 µM for intact cells and 3 µM for permeabilized cells. nih.gov This induction of the respiratory burst by DDPA occurs independently of its conversion to diacylglycerol. nih.gov

Cell StateDDPA (PA10) ConcentrationLag TimeMaximum O₂⁻ Generation Rate
Intact Neutrophils 10 µM~11 min30-40 nmol/min/10⁷ cells
Electropermeabilized Neutrophils 10 µM< 30 s120-130 nmol/min/10⁷ cells
Intact Neutrophils (EC₅₀) 11 µMN/AN/A
Permeabilized Neutrophils (EC₅₀) 3 µMN/AN/A
Data derived from studies on human neutrophils demonstrating the effect of Didecanoylphosphatidic acid on superoxide generation. nih.gov

The primary enzyme responsible for the production of superoxide in phagocytes is the NADPH oxidase complex. mdpi.comnih.gov This multi-subunit enzyme is dormant in resting cells and becomes activated upon stimulation, assembling its cytosolic and membrane-bound components at the plasma membrane. nih.govfrontiersin.org The core of the complex is the transmembrane flavocytochrome b₅₅₈, composed of gp91phox (also known as NOX2) and p22phox subunits. mdpi.comfrontiersin.org

Phosphatidic acid, generated through phospholipase D activation, has been directly implicated in the activation of the NADPH oxidase. nih.govnih.gov The mechanism involves the phosphorylation of the p47-phox cytosolic subunit, a critical event for the assembly and activation of the entire complex. nih.govnih.gov Research suggests that PA may activate a novel protein kinase that specifically targets and phosphorylates p47-phox, thereby regulating the respiratory burst in neutrophils. nih.gov This indicates that DDPA's ability to induce superoxide generation is directly linked to its capacity to activate the NADPH oxidase enzyme complex. nih.gov

Interactions with Peripheral and Integral Membrane Proteins

The cellular functions of DDPA are also mediated by its interactions with a variety of proteins associated with or embedded within cellular membranes. nih.gov Membrane proteins are broadly classified as peripheral or integral, based on their mode of association with the lipid bilayer. bioninja.com.aunews-medical.net

Interaction TargetMechanismFunctional Consequence
Protein Kinase C (PKC) Allosteric modulation, often in concert with DAG. nih.govnih.govActivation of kinase activity, downstream phosphorylation of substrates. nih.gov
NADPH Oxidase (p47-phox) Mediates phosphorylation, possibly via a PA-activated kinase. nih.govAssembly and activation of the enzyme complex, superoxide production. nih.gov
Peripheral/Integral Proteins Electrostatic interaction with PA-binding domains (PABDs). nih.govModulation of protein localization and/or catalytic activity. nih.gov
This table summarizes the key molecular interactions of this compound (as a representative phosphatidic acid) with its protein targets.

Didecanoylphosphatidic Acid in Membrane Structure and Dynamics

Influence on Membrane Curvature and Vesicular Fission

The shape of lipid molecules is a critical determinant of membrane architecture and dynamics. Lipids like phosphatidic acid (PA) are considered "cone-shaped" due to their small headgroup relative to their acyl chains, which promotes negative membrane curvature. This geometric property is fundamental to processes like vesicle budding and fission.

The process of vesicle formation from a parent membrane involves significant membrane bending and eventual scission of the vesicle neck. Research on Coat Protein I (COPI) vesicle formation, which is crucial for retrograde transport from the Golgi to the endoplasmic reticulum, has revealed a specific requirement for lipids with short acyl chains. nih.govnih.gov

The late stage of COPI vesicle fission involves the sequential action of two enzymes: phospholipase D2 (PLD2) and lipid phosphate (B84403) phosphatase 3 (LPP3). nih.govrupress.org PLD2 converts phosphatidylcholine (PC) to phosphatidic acid (PA), and LPP3 then converts this PA to diacylglycerol (DAG). nih.govrupress.org Studies have shown that for this process to be efficient, both the intermediate PA and the final DAG must possess short acyl chains, typically less than 14 carbons in length. nih.gov This requirement for short-chain lipids like DDPA highlights a specific lipid geometry needed for the final scission event, which is distinct from the general requirement for cone-shaped lipids in earlier stages of budding. nih.govimmunologyresearchjournal.com

The inhibition of COPI transport due to the absence of certain lipid-modifying enzymes can be functionally rescued by the introduction of short-chain lipids. nih.gov For instance, when PLD2 activity is blocked, the resulting arrest in late-stage fission can be overcome by the addition of PA with short acyl chains. nih.gov This underscores the critical role of acyl chain length in facilitating the extreme membrane curvature necessary for vesicle fission. nih.gov

The incorporation of diacyl lipids like DDPA into membranes composed of single-chain amphiphiles, such as fatty acids, has a profound effect on the physical properties and stability of the bilayer. nih.gov Membranes made purely of single-chain fatty acids are highly dynamic but can be less stable under various conditions. The introduction of even small amounts of phospholipids (B1166683) with two acyl chains significantly enhances membrane stability. pnas.org

The presence of DDPA increases the order of the acyl chains within the bilayer. nih.govpnas.org This increased order, resulting from enhanced van der Waals interactions between the saturated acyl chains, leads to a more tightly packed and less fluid membrane. nih.govscifiniti.com This change in fluidity and packing directly impacts the bilayer's mechanical properties, making it more rigid and less prone to spontaneous lysis. pnas.orgscifiniti.com

The table below summarizes the key effects of DDPA on lipid bilayer properties.

PropertyEffect of DDPA IncorporationScientific Rationale
Membrane Curvature Promotes negative curvatureCone-shaped molecular geometry with a small headgroup and two acyl chains. immunologyresearchjournal.com
Vesicle Fission Facilitates late-stage scissionRequirement for short acyl chains in COPI vesicle fission to generate high membrane curvature. nih.govnih.gov
Bilayer Stability Increases stabilityEnhanced acyl chain packing and van der Waals forces reduce membrane fluidity and increase rigidity. nih.govpnas.org
Acyl Chain Order Increases orderSaturated diacyl chains allow for closer packing compared to single-chain or unsaturated lipids. nih.govpnas.org

Impact on Membrane Permeability and Lipid Exchange Kinetics

The composition of a lipid bilayer, particularly the presence of diacyl lipids like DDPA, significantly influences the transport of molecules across the membrane and the kinetics of lipid exchange between membranes.

One of the key dynamic processes in mixed lipid membranes is the exchange of lipid monomers between vesicles. The rate-limiting step in this exchange is the desorption of a lipid monomer from the bilayer into the aqueous phase. nih.govpnas.org The incorporation of DDPA into fatty acid membranes has been shown to decrease the rate of fatty acid desorption. nih.gov

This reduction in the desorption rate is attributed to the increased order and packing of the acyl chains in the presence of the diacyl lipid. nih.govpnas.org The more ordered environment created by DDPA's two saturated chains increases the energetic barrier for a single-chain fatty acid to leave the bilayer. pnas.org This effect is significant even at low molar percentages of the diacyl phospholipid.

The transition from primitive, single-chain amphiphile membranes to modern, phospholipid-based membranes is a critical step in the origin of life. nih.govplos.org Primitive membranes needed to be permeable to nutrients but also stable enough to encapsulate cellular contents. nasa.gov Membranes composed of simple fatty acids are highly permeable but can be unstable. nih.govpnas.org

The introduction of diacyl lipids like DDPA into these primitive membranes would have conferred a significant selective advantage. nih.gov By reducing the desorption rate of fatty acids, cells containing even small amounts of phospholipids would grow at the expense of those without, as they would lose their membrane components more slowly. nih.govpnas.org

However, this increased stability comes at the cost of reduced permeability. nih.govpnas.org Membranes containing DDPA are significantly less permeable to polar molecules, such as nucleotides, compared to pure fatty acid membranes. nih.gov This reduced permeability would have created a new selective pressure for the evolution of transport proteins to facilitate the uptake of essential nutrients, driving a key transition in early cellular evolution. nih.govplos.org The gradual shift from highly permeable, dynamic single-chain lipid membranes to more stable, less permeable diacyl lipid membranes represents a pivotal event driven by fundamental physical-chemical principles. nih.gov

The following table outlines the impact of DDPA on membrane exchange and permeability.

ProcessImpact of DDPAEvolutionary Implication
Fatty Acid Desorption Decreases the rate of desorption from the bilayer. nih.govConfers a competitive growth advantage to protocells capable of synthesizing diacyl lipids. nih.govpnas.org
Membrane Permeability Decreases permeability to polar molecules like nucleotides. nih.govCreates selective pressure for the evolution of membrane transport proteins. nih.govplos.org

DDPA as a Component in Model Membrane Systems for Biophysical Studies

Due to its defined chemical structure and its ability to influence key membrane properties, DDPA is a valuable tool in the creation of model membrane systems for biophysical research. nih.govnih.gov These model systems, which are simpler and more controlled than natural cell membranes, allow researchers to isolate and study specific lipid-lipid and lipid-protein interactions. nih.govbiorxiv.org

DDPA is used in studies of:

Membrane Stability and Phase Behavior: Investigating how the inclusion of a diacyl lipid affects the stability, fluidity, and phase transitions of membranes composed of other lipids. nsf.gov

Permeability and Transport: Quantifying the effect of diacyl lipid concentration on the passage of ions and small molecules across the bilayer, providing insights into the barrier function of membranes. nih.govnih.gov

Protocell Evolution: Creating model primitive cell membranes to test hypotheses about the physical and chemical drivers of early cellular evolution. nih.govpnas.org In these models, DDPA represents one of the simplest forms of a diacyl phospholipid that could have been synthesized prebiotically.

Protein-Lipid Interactions: Studying how proteins involved in membrane trafficking and curvature generation, such as those in the COPI pathway, interact with membranes containing specific lipid compositions. nih.govnih.gov

The use of DDPA in these simplified, biomimetic membranes helps to bridge the gap between theoretical models and the complexity of living cells, providing fundamental insights into the biophysical principles that govern membrane function. nih.govmdpi.com

Role of Didecanoylphosphatidic Acid in Cellular Signaling Pathways

Integration within Lipid Signaling Networks

Didecanoylphosphatidic acid is an integral component of the complex lipid signaling network. Phosphatidic acid levels are dynamically regulated by the coordinated action of several enzyme families, ensuring that signaling events are precisely controlled in time and space. nih.gov The primary enzymes responsible for generating signaling PA are phospholipase D (PLD), which hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine, and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol (DAG). nih.govfrontiersin.org Conversely, PA signaling is terminated by enzymes such as PA phosphohydrolases (PAH), also known as lipins, which dephosphorylate PA to produce DAG. frontiersin.org

This tight regulation positions DDPA and other PAs as a crucial node or "molecular switch" in lipid signaling. frontiersin.org For instance, the action of DGK simultaneously attenuates DAG-mediated signaling pathways (such as those involving Protein Kinase C) while initiating PA-mediated signals. frontiersin.org

Research utilizing DDPA has provided insights into its role in fundamental cellular processes that are deeply integrated with lipid networks. Studies on vesicle formation by the Coat Protein I (COPI) complex, which is essential for transport from the Golgi apparatus, have shown that shorter forms of PA, like DDPA, are critical for the late stages of vesicle fission. nih.gov This highlights DDPA's role not just as a signaling molecule but as a physical effector that influences membrane geometry and dynamics. nih.gov Furthermore, in models of primitive cells, the presence of DDPA in fatty acid membranes was found to decrease the rate of fatty acid desorption, thereby driving the growth of vesicles containing phospholipids—a key step in early cellular evolution. nih.govnih.gov

Table 1: Key Enzymes in Phosphatidic Acid Metabolism

Enzyme FamilyActionEffect on PA LevelsReference
Phospholipase D (PLD)Hydrolyzes phospholipids (e.g., phosphatidylcholine)Increase frontiersin.org
Diacylglycerol Kinase (DGK)Phosphorylates diacylglycerol (DAG)Increase frontiersin.org
PA Phosphohydrolase (PAH) / LipinsDephosphorylates phosphatidic acid (PA)Decrease frontiersin.org

Crosstalk with Phosphoinositide 3-Kinase (PI3K) / Akt Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. ijbs.comnih.govfrontiersin.org The broader class of phosphatidic acids, to which DDPA belongs, is known to interact with and modulate this critical axis. While direct studies exclusively detailing DDPA's interaction with PI3K/Akt are specific, its known activities and the established role of PA provide a clear framework for this crosstalk.

A key point of intersection is through the activation of other signaling proteins that influence the PI3K/Akt pathway. Research has shown that 1,2-didecanoylphosphatidic acid (referred to as PA10) can activate Protein Kinase C (PKC). medchemexpress.commedchemexpress.com The PKC family of proteins is involved in diverse signaling cascades and is known to have complex interactions with the PI3K/Akt pathway, sometimes acting downstream or in parallel to regulate cellular events. medchemexpress.com

Furthermore, phosphatidic acid in general is recognized as a lipid second messenger that can influence key components related to the PI3K/Akt pathway. For example, PA binds to the mammalian target of rapamycin (B549165) (mTOR), a critical downstream effector of Akt signaling. nih.govfrontiersin.org The PI3K/Akt pathway leads to the activation of mTORC1, which in turn regulates lipid metabolism through sterol regulatory element-binding proteins (SREBP). ijbs.com Lysophosphatidic acid (LPA), a closely related signaling lipid, is a potent activator of the PI3K/Akt pathway, an event coupled to G-protein coupled receptors that contributes to cell survival and proliferation. mdpi.com This established relationship for the broader class of signaling phospholipids underscores the environment in which DDPA operates.

Activation of Specific Downstream Effector Molecules and Cascades

This compound exerts its biological effects by directly binding to and activating specific downstream effector proteins, thereby initiating distinct signaling cascades. The identification of these target molecules is crucial to understanding the functional role of DDPA.

One of the most clearly defined downstream effectors of DDPA is Protein Kinase C (PKC) . Synthetic 1,2-didecanoylglycerol (B1663411) is metabolized by platelets into 1,2-didecanoylphosphatidic acid (PA10), which subsequently activates PKC. medchemexpress.com PKC activation triggers a wide range of cellular responses, including roles in receptor desensitization, gene transcription, cell growth regulation, and immune responses through the phosphorylation of numerous protein targets. medchemexpress.com

Another specific cascade activated by DDPA is the NADPH oxidase system in neutrophils. In studies using electropermeabilized human neutrophils, 1,2-didecanoylphosphatidic acid (10 μM) was shown to elicit the generation of superoxide (B77818) (O2-), a key component of the innate immune response. researchgate.net This indicates that DDPA can activate the NADPH oxidase enzyme complex, a critical downstream event in neutrophil signaling for host defense.

More broadly, the class of phosphatidic acids is known to bind to a growing list of effector molecules, and DDPA, as a short-chain PA, is implicated in these interactions. frontiersin.org For example, in the process of COPI vesicle transport, shorter forms of PA, including DDPA, are required to promote the vesiculation ability of COPI fission factors during the late stage of vesicle formation from the Golgi membrane. nih.gov

Table 2: Investigated Downstream Effectors and Processes Modulated by this compound (DDPA)

Downstream Effector / ProcessCellular ContextObserved Effect of DDPAReference
Protein Kinase C (PKC)Platelets, General Cell SignalingActivation medchemexpress.commedchemexpress.com
NADPH OxidaseHuman NeutrophilsElicits superoxide (O2-) generation researchgate.net
COPI Vesicle FissionGolgi TransportPromotes late-stage vesicle formation nih.gov
Membrane Fatty Acid DynamicsProtocell ModelsDecreases fatty acid desorption from membranes nih.govnih.gov

Advanced Methodologies for Didecanoylphosphatidic Acid Research

High-Resolution Lipidomics for DDPA Analysis

High-resolution lipidomics provides a comprehensive platform for the detailed analysis of lipid species, including DDPA, from complex biological samples. creative-proteomics.com This approach aims to identify and quantify the full spectrum of lipids to understand their metabolic networks and biological functions. creative-proteomics.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique that offers significant advantages for the analysis of lipids like DDPA. measurlabs.com By utilizing columns with smaller particle sizes (sub-2 µm), UPLC achieves higher resolution, greater sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). measurlabs.comfrontiersin.org This enhanced separation capability is crucial for distinguishing DDPA from other isomeric and isobaric lipid species within a complex biological extract. nih.gov

When coupled with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers, UPLC-MS allows for accurate mass measurements and structural elucidation of lipids. phcog.com For the analysis of acidic phospholipids (B1166683) like phosphatidic acid, the addition of modifiers like phosphoric acid or acetic acid to the mobile phase can improve peak shape and ionization efficiency. frontiersin.orgnih.gov The high sensitivity of UPLC-MS makes it particularly suitable for detecting low-abundance lipids, which is often the case for signaling molecules like DDPA. nih.gov

A typical UPLC-MS workflow for DDPA analysis would involve:

Lipid Extraction: Isolating lipids from a biological sample using a solvent system like chloroform/methanol. creative-proteomics.com

Chromatographic Separation: Injecting the lipid extract onto a reverse-phase UPLC column (e.g., C8 or C18) to separate lipids based on their hydrophobicity. metasysx.com

Mass Spectrometry Detection: Ionizing the separated lipids using electrospray ionization (ESI) and detecting them with a high-resolution mass spectrometer. nih.gov

Data Analysis: Identifying DDPA based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns obtained from tandem mass spectrometry (MS/MS). nih.gov

Table 1: Comparison of Chromatographic Techniques for Lipid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Sensitivity GoodHigher

Lipidomics research can be broadly categorized into two approaches: targeted and untargeted profiling, both of which are applicable to the study of DDPA. creative-proteomics.com

Untargeted lipidomics aims to comprehensively analyze as many lipids as possible in a sample without a predefined list of targets. creative-proteomics.comcreative-proteomics.com This exploratory approach is valuable for discovering novel lipid species and for obtaining a global view of lipid metabolism in response to a particular stimulus or in a disease state. creative-proteomics.commass-analytica.com In the context of DDPA, an untargeted approach could reveal changes in the broader lipidome that correlate with fluctuations in DDPA levels, providing insights into its metabolic pathways and functional relationships with other lipids. creative-proteomics.com

Targeted lipidomics , in contrast, focuses on the precise and sensitive quantification of a specific, predefined set of lipids. creative-proteomics.com This hypothesis-driven method offers higher sensitivity, specificity, and quantitative accuracy than untargeted approaches. creative-proteomics.com For DDPA research, a targeted analysis would be employed to accurately measure its concentration in various tissues or cell types, for instance, to validate findings from an untargeted study or to investigate the effects of a specific enzyme that metabolizes DDPA. nih.gov This approach often utilizes stable isotope-labeled internal standards to ensure accurate quantification. creative-proteomics.com

The choice between an untargeted and targeted approach depends on the research question. Often, an untargeted study is first performed to generate new hypotheses, which are then validated using a targeted method. creative-proteomics.comnih.gov

Biophysical Techniques for Investigating DDPA-Membrane Interactions

Understanding the functional role of DDPA often requires studying its interactions with cellular membranes and membrane-associated proteins. mdpi.com Biophysical techniques provide the tools to investigate these interactions at a molecular level.

Lipid monolayer systems are a valuable in vitro tool for studying the activity of enzymes that interact with membrane lipids like DDPA. nih.gov In this technique, a single layer of lipids is formed at an air-water interface. This creates a well-defined and controllable model of a biological membrane surface.

The activity of enzymes, such as phospholipases or phosphatases that may use DDPA as a substrate or be modulated by it, can be assayed by introducing the enzyme into the aqueous subphase beneath the monolayer. nih.gov By monitoring changes in surface pressure or surface potential, researchers can infer the enzyme's binding to the monolayer and its catalytic activity. This system allows for the systematic variation of parameters such as the lipid composition of the monolayer (e.g., the mole fraction of DDPA), the packing density of the lipids, and the concentration of the enzyme in the subphase. nih.gov These studies can provide critical insights into how the presence and concentration of DDPA in a membrane might influence the recruitment and function of specific enzymes. nih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For DDPA research, MD simulations can provide atomic-level insights into how this lipid influences the structure and dynamics of a lipid bilayer. nih.gov

By creating a virtual model of a membrane patch containing DDPA along with other phospholipids and cholesterol, researchers can simulate its behavior under physiological conditions. nih.gov These simulations can reveal:

The preferred conformation and orientation of DDPA within the membrane.

How DDPA affects key membrane properties such as bilayer thickness, area per lipid, and lipid chain order. nih.gov

Specific interactions between DDPA and other lipids, such as cholesterol, which can lead to the formation of lipid domains. nih.gov

The influence of DDPA on the hydration and ion binding at the membrane surface.

All-atom MD simulations, while computationally intensive, provide a high level of detail about the interactions governing the behavior of DDPA in a membrane environment. purdue.edu These computational studies complement experimental data by offering a dynamic, high-resolution view of molecular interactions that are often difficult to observe directly. researchgate.net

The lipid environment of a membrane can significantly influence the structure and function of membrane proteins. Spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, are used to investigate these lipid-protein interactions. mdpi.com

EPR spectroscopy, when combined with site-directed spin labeling (SDSL), is a powerful method for studying the structural dynamics of membrane proteins. nih.govresearchgate.net In this approach, a stable nitroxide spin label is introduced at a specific site within a protein. The EPR spectrum of this spin label is sensitive to its local environment, including its mobility and accessibility to the surrounding solvent. mdpi.com

By incorporating a spin-labeled membrane protein into liposomes containing DDPA, researchers can use EPR to determine:

How the presence of DDPA in the membrane affects the conformational dynamics of the protein. semanticscholar.org

Which parts of the protein are in direct contact with the lipid acyl chains or headgroups.

Changes in the depth of membrane insertion of a protein or peptide induced by DDPA.

This technique is not limited by the size of the protein and can be used to study proteins in a near-native lipid bilayer environment, providing valuable information on how specific lipids like DDPA can modulate the function of membrane proteins. nih.govcrimsonpublishers.com

Synthetic Biology Approaches to Study or Engineer DDPA Pathways

Synthetic biology offers a powerful toolkit for the investigation and engineering of metabolic pathways, including those for specific lipid molecules like Didecanoylphosphatidic acid (DDPA). This interdisciplinary field combines principles from biology, engineering, and computer science to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. In the context of DDPA, synthetic biology can be employed to elucidate its biosynthetic pathways, understand its physiological roles, and engineer microorganisms for its controlled production.

The core of engineering DDPA pathways involves the manipulation of genes encoding the key enzymes responsible for its synthesis. The biosynthesis of phosphatidic acids, in general, begins with a glycerol-3-phosphate backbone which is successively acylated with two fatty acyl-CoA molecules. For the synthesis of DDPA, these would specifically be decanoyl-CoA (C10:0). The two key enzymes involved are Glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-sn-glycerol-3-phosphate acyltransferase (LPAAT).

Synthetic biology strategies for engineering DDPA pathways could include:

Directed Evolution and Protein Engineering: Modifying the substrate specificity of GPAT and LPAAT enzymes to favor decanoyl-CoA as a substrate. This can be achieved through techniques like site-directed mutagenesis or random mutagenesis followed by high-throughput screening.

Metabolic Engineering: Rerouting metabolic flux towards the increased production of the precursor, decanoyl-CoA. This might involve the overexpression of genes in the fatty acid synthesis (FAS) pathway and the downregulation of competing pathways.

Construction of Novel Biosynthetic Pathways: Introducing heterologous genes from various organisms that have a natural propensity to produce medium-chain fatty acids like decanoic acid.

These approaches allow for the precise control of DDPA production in a host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are commonly used chassis organisms in synthetic biology.

StrategyDescriptionKey Enzymes TargetedPotential Outcome
Protein Engineering Altering enzyme substrate specificity to favor C10:0 acyl chains.GPAT, LPAATIncreased specificity for decanoyl-CoA, leading to higher DDPA purity.
Metabolic Rerouting Modifying central carbon metabolism to increase precursor supply.Fatty Acid Synthase (FAS) complex, Acetyl-CoA Carboxylase (ACC)Enhanced pool of decanoyl-CoA for DDPA synthesis.
Heterologous Pathway Expression Introducing genes from other species to establish a novel production pathway.Thioesterases with preference for C10:0, novel acyltransferasesDe novo production of DDPA in a host organism that does not naturally produce it.

Reconstitution of DDPA Biosynthesis in Engineered Systems

A powerful approach within synthetic biology is the reconstitution of metabolic pathways in vitro, in what are known as cell-free systems. biorxiv.orgbiorxiv.orgThis methodology involves isolating the necessary enzymes and substrates for a specific pathway and combining them in a controlled environment, such as a test tube, to produce the desired product. The reconstitution of DDPA biosynthesis would provide a simplified and highly controllable platform to study the enzymatic kinetics, regulation, and optimization of DDPA production without the complexities of a living cellular environment. biorxiv.orgbiorxiv.org The key components for the in vitro reconstitution of DDPA biosynthesis are:

Glycerol-3-phosphate: The backbone molecule for phospholipid synthesis.

Decanoyl-CoA: The source of the two fatty acid chains.

Glycerol-3-phosphate acyltransferase (GPAT): The enzyme that catalyzes the first acylation step, transferring a decanoyl group to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid.

1-acyl-sn-glycerol-3-phosphate acyltransferase (LPAAT): The enzyme that catalyzes the second acylation, transferring a second decanoyl group to the sn-2 position of lysophosphatidic acid to yield DDPA.

ATP and Coenzyme A: Required for the activation of decanoic acid to decanoyl-CoA, if starting from the free fatty acid.

By systematically varying the concentrations of these components, researchers can gain detailed insights into the optimal conditions for DDPA synthesis. Furthermore, engineered enzymes with altered specificities or improved catalytic efficiencies can be readily tested in this system. Cell-free systems also allow for the production of compounds that might be toxic to living cells, providing a viable alternative for the synthesis of specific lipids like DDPA.

A recent study demonstrated the successful reconstitution of phospholipid synthesis by combining in vitro fatty acid synthesis with a cell-free gene expression system that synthesizes the necessary acyltransferases. biorxiv.orgbiorxiv.orgIn this system, fatty acids were synthesized from acetyl-CoA and malonyl-CoA and then continuously converted into phosphatidic acids by the cell-free synthesized acyltransferases. biorxiv.orgbiorxiv.orgThis approach could be adapted for the specific production of DDPA by ensuring a supply of decanoyl-CoA.

ComponentFunction in Reconstituted SystemSource
Glycerol-3-phosphatePhospholipid backboneCommercially available or enzymatically synthesized
Decanoyl-CoAAcyl chain donorCommercially available or synthesized from decanoic acid
GPATCatalyzes the first acylationPurified recombinant enzyme
LPAATCatalyzes the second acylationPurified recombinant enzyme
Buffer SystemMaintains optimal pH and ionic strengthStandard laboratory buffers

Utilization of DDPA in Artificial Cell and Protocell Models

Artificial cells and protocells are synthetic constructs that mimic one or more functions of biological cells, providing simplified models to study fundamental biological processes, including the origins of life. nih.govucsb.eduThe membranes of these synthetic cells are typically composed of amphiphilic molecules, such as fatty acids and phospholipids, which self-assemble into vesicles in aqueous environments. nih.govnih.govThe specific lipid composition of these membranes is crucial as it dictates their physical properties, including stability, permeability, and fluidity. nih.gov this compound, as a phospholipid with two saturated 10-carbon acyl chains, would be expected to influence the properties of artificial cell membranes in several ways. The relatively short length of the decanoyl chains would likely result in a more fluid membrane compared to phospholipids with longer saturated chains. This increased fluidity could be advantageous for modeling dynamic cellular processes such as membrane fusion and fission.

Furthermore, the phosphatidic acid headgroup carries a negative charge at physiological pH, which can influence the surface properties of the artificial cell, including its interactions with ions and macromolecules in the surrounding environment. The presence of DDPA in a membrane composed of single-chain fatty acids could also enhance its stability, particularly in the presence of divalent cations like Mg2+, which are known to destabilize simple fatty acid vesicles but are often required for the function of encapsulated enzymes, such as ribozymes. ucsb.edu The theoretical advantages of incorporating DDPA into artificial cell and protocell models are summarized below:

PropertyInfluence of DDPARelevance to Artificial Cells
Membrane Fluidity The C10:0 chains would increase membrane fluidity compared to longer saturated chains.Facilitates dynamic processes like membrane remodeling and division.
Membrane Stability As a diacyl phospholipid, it would increase bilayer stability compared to single-chain amphiphiles. nih.govucsb.eduAllows for the encapsulation of functional biomolecules in a more robust compartment. ucsb.edu
Surface Charge The phosphate (B84403) headgroup imparts a negative charge.Influences interactions with the external environment and encapsulated components.
Permeability The shorter chain length may lead to increased permeability to small molecules.Could be beneficial for nutrient uptake in protocell models.

Future Directions in Didecanoylphosphatidic Acid Academic Research

Elucidating Novel DDPA-Binding Proteins and Their Functional Implications

A primary objective in DDPA research is the comprehensive identification of its interacting proteins. Phosphatidic acid (PA) is known to be a crucial signaling lipid that mediates its function by binding to a host of effector proteins. nih.gov However, the specificity of these interactions—how different acyl chain variants of PA, such as DDPA, differentially regulate protein function—remains largely uncharted territory. Proteomic studies on the general PA interactome have revealed a wide network of associated proteins involved in diverse cellular functions, from signal transduction to cell proliferation and tumor progression. mdpi.comnih.gov A key future direction is to perform similar large-scale screening specifically for DDPA-binding proteins to distinguish its unique interactome from that of other PAs.

Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) and co-immunoprecipitation, using DDPA as the bait, are powerful techniques for discovering novel binding partners. nih.govthermofisher.com Once identified, the functional implications of these interactions must be explored. This involves investigating how DDPA binding affects the protein's enzymatic activity, subcellular localization, or its interaction with other molecules. For instance, many known PA-binding proteins, including certain fatty acid-binding proteins (FABPs) and protein kinases, are implicated in metabolic regulation and disease. nih.govfrontiersin.org Determining which of these are specifically modulated by DDPA will provide critical insights into its physiological and pathological roles. mdpi.com

Table 1: Potential Classes of DDPA-Binding Proteins for Future Investigation

Protein Class General Function Potential Implication of DDPA Binding
Protein Kinases (e.g., Raf-1) Signal transduction, cell growth Modulation of key signaling pathways
Lipid Kinases (e.g., SPHK1) Production of other signaling lipids Crosstalk between lipid signaling networks nih.gov
Cytoskeletal Proteins Cell structure, motility, polarity Regulation of cell shape and migration biorxiv.org
Transcription Factors (e.g., Opi1) Gene expression regulation Direct control of lipid-responsive genes nih.gov
Ion Channels & Transporters Membrane transport Regulation of ion homeostasis

Structural Characterization of DDPA-Mediated Protein-Lipid Complexes

Understanding the precise molecular mechanisms of DDPA recognition by its target proteins requires high-resolution structural information. Future research must prioritize the structural characterization of DDPA-protein complexes to reveal the atomic details of these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for determining the three-dimensional structures of these complexes. uni-muenchen.denih.gov Such studies can elucidate how the specific length and saturation of DDPA's didecanoyl chains contribute to binding affinity and specificity compared to other phosphatidic acids.

In addition to static structures, methods that provide dynamic information are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy can characterize protein-lipid interactions in solution or in more native-like membrane environments, revealing details about conformational changes that occur upon binding. frontiersin.org Furthermore, cross-linking mass spectrometry (XL-MS) can identify the binding interfaces between DDPA and its protein partners within larger, more flexible complexes. plos.orgspringernature.com Studies combining these structural methods with molecular dynamics simulations, as has been done for related lipids like dipalmitoylphosphatidic acid (DPPA), will be instrumental in building a complete picture of how DDPA is recognized and how it allosterically regulates protein function. mdpi.com

Development of Advanced Imaging Techniques for Spatiotemporal DDPA Dynamics

To fully comprehend the function of DDPA as a signaling molecule, it is imperative to visualize its location and concentration changes within living cells in real-time. nih.gov The spatiotemporal dynamics of anionic phospholipids (B1166683) are known to be critical for processes like cell migration and polarity. biorxiv.org A significant challenge and future direction is the development of advanced imaging techniques capable of tracking DDPA with high specificity and resolution.

This endeavor is closely linked to the creation of specialized molecular probes (see section 7.5). Once suitable fluorescently-labeled DDPA analogs are available, a suite of advanced microscopy techniques can be employed. Super-resolution microscopy methods (e.g., STED, PALM, STORM) can overcome the diffraction limit of light to visualize DDPA localization within specific membrane subdomains or organelles. Live-cell imaging combined with techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility and binding kinetics of DDPA-associated proteins at specific cellular sites. nih.gov Moreover, the development of Förster Resonance Energy Transfer (FRET)-based biosensors could allow for real-time monitoring of DDPA binding to its protein targets inside the cell. The integration of these imaging technologies will be essential to map the dynamic journey of DDPA, from its synthesis to its downstream signaling effects. learnneuroradiology.com

Computational Modeling and Predictive Biology of DDPA-Driven Processes

The complexity of cellular signaling networks necessitates the use of computational and systems biology approaches to integrate diverse datasets and generate testable hypotheses. Future research should focus on building computational models of DDPA-driven processes to simulate their behavior and predict cellular outcomes. nih.govtms.org

At the molecular level, molecular dynamics (MD) simulations can provide atomic-scale insights into how DDPA interacts with proteins and influences the properties of the lipid bilayer. mdpi.comnih.gov At a higher level of organization, systems biology models can be constructed to represent the entire signaling cascade initiated by DDPA. plos.org These models would incorporate the known DDPA-binding proteins, their downstream effectors, and feedback loops to simulate the flow of information through the network. nih.gov

The ultimate goal is to move towards a "predictive biology" of DDPA function. diaglobal.orgjck.bio By integrating experimental data from proteomics, structural biology, and live-cell imaging, these computational models could predict how cellular systems respond to changes in DDPA levels or to pharmacological perturbations of its network. nih.gov Such predictive models would be invaluable for understanding the role of DDPA in health and disease and for identifying potential therapeutic targets within its signaling pathways.

Exploring DDPA Analogs for Specific Biological Probes and Tools

Progress in understanding DDPA's cellular functions is critically dependent on the development of sophisticated chemical tools designed to probe and perturb its activity. nih.gov A vital area of future research is the rational design and synthesis of DDPA analogs, each serving a specific experimental purpose. nih.gov These tools are essential for the advanced imaging and mechanistic studies described in previous sections.

The creation of fluorescent DDPA analogs, where a fluorophore is attached to an acyl chain or the headgroup, is a priority for live-cell imaging applications. mdpi.comgrotlilab.net Another powerful strategy involves synthesizing "clickable" DDPA analogs containing bioorthogonal functional groups (e.g., alkynes or azides). These can be incorporated into cellular lipids and subsequently tagged with reporter molecules for visualization or affinity purification. To gain precise control over DDPA signaling, photo-activatable ("caged") analogs could be developed. These molecules would remain inactive until triggered by light, allowing researchers to induce a pulse of DDPA signaling at a specific time and place within a cell. Conversely, non-hydrolyzable DDPA analogs could be used to study the effects of sustained signaling by preventing its metabolic breakdown.

Table 2: Potential DDPA Analogs and Their Research Applications

Analog Type Description Primary Application
Fluorescent Analog DDPA covalently linked to a fluorophore. Live-cell imaging of DDPA localization and trafficking. mdpi.com
"Clickable" Analog Contains a bioorthogonal handle (e.g., alkyne) for post-incorporation labeling. Visualization and pull-down of DDPA-containing complexes.
Photo-activatable Analog An inactive "caged" form of DDPA that is released upon light exposure. Precise spatiotemporal control of DDPA signaling initiation.
Non-hydrolyzable Analog Modified to resist enzymatic degradation by phospholipases. Investigating the downstream effects of sustained DDPA signaling.
Spin-labeled Analog Contains a stable radical for electron paramagnetic resonance (EPR) studies. Analyzing membrane dynamics and lipid-protein interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.